5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione
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Overview
Description
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione is a heterocyclic compound that features a fused imidazole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione typically involves the reaction of pyridine with hydrazine under acidic conditions . This method is commonly used due to its simplicity and efficiency. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium borohydride.
Substitution: Nucleophilic substitution using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields tri-substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with different biological activities.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with distinct chemical properties.
Pyridazinone: Known for its wide range of pharmacological activities.
Uniqueness
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H6N4O2 |
---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3a,5,6,7a-tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1-3H,(H,6,7)(H,8,10)(H,9,11) |
InChI Key |
BODGSKRVXSPADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NNC2=O |
Origin of Product |
United States |
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